molecular formula C12H18F3NO4 B1591330 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid CAS No. 495415-51-5

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid

Cat. No. B1591330
M. Wt: 297.27 g/mol
InChI Key: NECZIICXICWRHJ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a heterocyclic organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a carboxylic acid group (-COOH) and a trifluoromethyl group (-CF3) attached to the piperidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .

Scientific Research Applications

Environmental Persistence and Bioaccumulation of Fluorinated Compounds

Fluorinated compounds, including perfluorinated carboxylates and sulfonates, have been extensively studied for their environmental persistence and bioaccumulation potential. Research highlights the complexity of assessing the bioaccumulation of these compounds, noting that their behavior differs significantly from that of traditional persistent lipophilic substances. The bioaccumulation potential is influenced by the fluorinated carbon chain length, with compounds having shorter chains (less than seven fluorinated carbons) not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentation processes have been explored, with findings indicating that these acids can adversely affect microbial cell membranes and internal pH, leading to decreased fermentation efficiency. This research underscores the importance of understanding the interaction between carboxylic acids and biocatalysts in biotechnological applications (Jarboe et al., 2013).

Applications in Synthesis of N-Heterocycles

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the synthesis of N-heterocycles. Research on the application of tert-butanesulfinamide, a related compound, in asymmetric synthesis via sulfinimines highlights the utility of tert-butoxy and trifluoromethyl groups in constructing structurally diverse piperidines and other heterocyclic compounds. This demonstrates the relevance of such functional groups in the synthesis of natural products and therapeutically relevant molecules (Philip et al., 2020).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15/h4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECZIICXICWRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591933
Record name 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid

CAS RN

495415-51-5
Record name 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of ethyl 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate (3b) (1 equiv.) and 1.0 N NaOH (1.2 equiv.) in EtOH is heated at 50° C. When the reaction is complete, the solvents are removed in vacuo, and the residue is taken up in H2O. The solution is acidified to pH 5-6 with dilute HCl, and the precipitate is collected and washed with H2O. Drying in high vacuum gives the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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